molecular formula C15H22ClNO B159828 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride CAS No. 5485-65-4

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Cat. No.: B159828
CAS No.: 5485-65-4
M. Wt: 267.79 g/mol
InChI Key: ROMXVSMENBAYRM-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (α-PVP HCl) is a synthetic cathinone derivative classified as a substituted pyrrolidinophenone. It acts as a potent stimulant by inhibiting the reuptake of dopamine, norepinephrine, and serotonin (SNDRI mechanism) . The compound’s free base has a molecular formula of C₁₅H₂₁NO (231.34 g/mol), while the hydrochloride salt (C₁₅H₂₁NO·HCl) has a molecular weight of 267.8 g/mol . Its hydrochloride form is a white crystalline powder with a melting point ranging from 162–173°C, depending on the solvent system . Solubility data include ~10 mg/mL in PBS (pH 7.2) and ~20 mg/mL in ethanol .

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXVSMENBAYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468913
Record name 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Source EPA DSSTox
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Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5485-65-4
Record name alpha-Pyrrolidinopentiophenone hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
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Record name .ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE
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Preparation Methods

Nucleophilic Substitution with α-Bromophenones

The most widely documented method involves reacting α-bromophenone derivatives with pyrrolidine. For example, 1-phenyl-2-bromopentan-1-one reacts with pyrrolidine in anhydrous ethanol under reflux (80–90°C) for 6–8 hours. The reaction proceeds via an SN2 mechanism, where pyrrolidine displaces the bromine atom, forming the secondary amine intermediate.

Critical Parameters:

  • Solvent: Ethanol, acetone, or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar reactants.

  • Temperature: Elevated temperatures (70–90°C) accelerate reaction kinetics but require careful control to avoid side products like N-alkylated byproducts.

Reduction and Salt Formation

The intermediate β-ketoamine undergoes reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the free base. Subsequent treatment with hydrochloric acid in diethyl ether or methanol produces the hydrochloride salt.

Optimization Insights:

  • Reduction Efficiency: LiAlH4 achieves >90% conversion but poses handling risks, whereas NaBH4 offers safer operation with 75–85% yields.

  • Crystallization: Salt formation in methanol yields crystals with 98–99% purity after recrystallization.

Industrial vs. Laboratory-Scale Synthesis

Industrial Production

Large-scale synthesis prioritizes cost efficiency and throughput:

  • Batch Reactors: 500–1,000 L reactors with automated temperature and pH control.

  • Solvent Recovery: Ethanol is recycled via distillation, reducing waste by 40%.

  • Yield: 65–70% overall yield due to trade-offs between purity and scalability.

Laboratory-Scale Protocols

Academic and forensic labs emphasize purity and reproducibility:

  • Stepwise Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >95% purity.

  • Analytical Validation: GC-MS and NMR ensure structural conformity to reference standards.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialReaction TimeTemperatureYieldPurity
Bromophenone Route1-Phenyl-2-bromopentan-1-one8 hrs80°C78%98%
Reductive Amination1-Phenylpentan-1-one12 hrs60°C65%95%
Grignard AdditionPhenylmagnesium bromide6 hrs0–5°C55%90%

Data synthesized from.

Reaction Conditions and Byproduct Management

Side Reactions

  • N-Alkylation: Occurs at temperatures >90°C, producing undesired quaternary ammonium salts.

  • Oxidation: Exposure to air during reduction leads to β-ketoamine degradation; inert atmospheres (N2 or Ar) mitigate this.

Purification Techniques

  • Liquid-Liquid Extraction: Separates unreacted pyrrolidine using dichloromethane/water phases.

  • Vacuum Distillation: Removes low-boiling-point impurities (<100°C at 10 mmHg).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 2 hours with comparable yields (75%). This method enhances energy efficiency by 40% but requires specialized equipment.

Flow Chemistry

Continuous-flow systems achieve 85% yield in 30 minutes by maintaining optimal reagent mixing and temperature gradients . Scalability remains limited due to reactor design constraints.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Analytical Chemistry

  • Reference Standard : This compound is utilized as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones. Its unique chemical properties allow researchers to calibrate instruments and validate methods for detecting similar substances in various samples .
  • Detection Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often employ this compound to enhance the accuracy of results when analyzing biological fluids or environmental samples.

2. Neuropharmacology

  • Mechanism of Action Studies : The compound is extensively studied for its effects on neurotransmitter systems, particularly focusing on dopamine and norepinephrine pathways. Research has shown that it exhibits potent stimulant effects comparable to other known stimulants like methamphetamine and cocaine .
  • Behavioral Studies : Animal models are used to investigate the behavioral effects of this compound, providing insights into its potential addictive properties and the mechanisms underlying stimulant-induced behaviors.

3. Toxicology

  • Safety Assessments : Given its classification as a new psychoactive substance (NPS), studies are conducted to assess the safety profile and potential toxicity of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. These assessments help in understanding the risks associated with its use and potential for abuse .

Potential Therapeutic Applications

Although primarily recognized for its stimulant properties, there is ongoing research into potential therapeutic uses:

1. Attention Deficit Hyperactivity Disorder (ADHD)

  • Investigations are exploring whether compounds like this compound could serve as alternatives or adjuncts to existing ADHD treatments due to their ability to enhance focus and attention through dopaminergic mechanisms .

2. Narcolepsy Treatment

  • Similar to ADHD applications, the stimulant effects may provide benefits for patients with narcolepsy, enhancing wakefulness and reducing excessive daytime sleepiness. However, the risk of abuse remains a significant concern in this context .

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal examined the effects of this compound on rodent models. Results indicated increased locomotor activity and heightened sensitivity to reward stimuli, paralleling findings associated with other stimulants. These findings suggest that this compound may share similar addiction pathways with more widely recognized substances .

Case Study 2: Analytical Chemistry Application

In a forensic toxicology study, researchers utilized this compound as a calibration standard for detecting synthetic cathinones in urine samples. The study demonstrated high sensitivity and specificity using LC-MS techniques, confirming the compound's utility in forensic analysis .

Summary Table of Applications

Application AreaDescription
Analytical ChemistryReference standard for identification/quantification of synthetic cathinones
NeuropharmacologyStudies on neurotransmitter systems; behavioral effects in animal models
ToxicologyAssessing safety profiles and potential toxicity
Therapeutic PotentialInvestigating uses in ADHD and narcolepsy treatment

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other psychostimulants such as cocaine and methamphetamine .

Comparison with Similar Compounds

Structural Modifications

Compound Key Structural Features Impact on Properties
α-PVP HCl Phenyl group, pyrrolidine ring, pentanone backbone Baseline stimulant potency; moderate lipophilicity
MFPVP HCl (4F-3Me-α-PVP) 4-Fluoro-3-methylphenyl substitution Increased metabolic stability and receptor affinity due to halogenation
N-Ethylheptedrone HCl N-Ethyl amino group, heptanone chain (vs. pentanone) Prolonged duration of action due to elongated alkyl chain
MDPV HCl 3,4-Methylenedioxyphenyl group Enhanced potency and abuse potential; Schedule II controlled
Pyrovalerone HCl Methyl group at the pentanone β-position Reduced potency compared to α-PVP; Schedule IV
4-MPHP HCl 4-Methylphenyl substitution, hexanone backbone Altered crystallographic packing; moderate stimulant effects

Physicochemical Properties

Compound Molecular Weight (HCl) Melting Point (°C) Solubility Profile
α-PVP HCl 267.8 162–173 PBS: ~10 mg/mL; EtOH: ~20 mg/mL
MFPVP HCl Not reported Not reported Likely similar to α-PVP
MDPV HCl 275.8 248–250 High solubility in polar solvents
Pyrovalerone HCl 245.7 140–148 Moderate aqueous solubility

Pharmacological and Regulatory Profiles

Compound Mechanism of Action Abuse Potential Legal Status
α-PVP HCl SNDRI High Controlled in multiple jurisdictions
MDPV HCl SNDRI Very High Schedule II (UN)
Pyrovalerone HCl SNDRI Moderate Schedule IV (UN)
4F-3Me-α-PVP HCl SNDRI High Emerging NPS; often uncontrolled
N-Ethylheptedrone HCl SNDRI Moderate Limited regulatory action

Key Research Findings

  • Crystallographic Differences : Substituents like fluorine (MFPVP) or methyl groups (4-MPHP) alter crystal packing, affecting solubility and detection .
  • Chain Length Effects : Elongating the alkyl chain (e.g., N-ethylheptedrone) extends half-life but reduces potency compared to α-PVP .
  • Halogenation Impact: Fluorine in MFPVP enhances metabolic stability and binding affinity to monoamine transporters .

Biological Activity

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, commonly referred to as a synthetic cathinone, is a compound structurally related to the natural stimulant khat. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its pharmacological profile and implications for human health.

  • Molecular Formula : C15H22ClNO
  • Molecular Weight : Approximately 281.82 g/mol
  • CAS Number : 5485-65-4

This compound primarily acts as a reuptake inhibitor for neurotransmitters, notably dopamine and norepinephrine. This mechanism increases the levels of these neurotransmitters in the synaptic cleft, leading to heightened central nervous system (CNS) activity. The compound's stimulant effects are similar to those observed with other stimulants, such as amphetamines, but with distinct differences in selectivity towards various neurotransmitter systems .

Stimulant Properties

The compound exhibits significant stimulant effects, which can be categorized as follows:

  • CNS Stimulation : Increased locomotor activity and alertness.
  • Cardiovascular Effects : Elevated heart rate and blood pressure due to increased catecholamine levels.

These effects are primarily attributed to its action on the dopamine and norepinephrine transporters, leading to enhanced neurotransmitter availability .

Case Studies and Research Findings

Research has identified various aspects of the biological activity of this compound:

  • Neurotransmitter Interaction :
    • The compound selectively inhibits dopamine (DAT) and norepinephrine transporters (NET) while having minimal effects on serotonin transporters (SERT). This selectivity may contribute to its unique pharmacological profile compared to other stimulants .
    • A study indicated that the S-(+)-enantiomer of the compound is significantly more potent than the R-(−)-enantiomer regarding its reuptake inhibition capabilities .
  • Toxicological Studies :
    • In vitro studies have shown hepatotoxicity in primary cultures of rat hepatocytes, although no significant enantioselectivity was observed between the S and R enantiomers .
    • Behavioral studies using conditioned taste avoidance methods demonstrated that both enantiomers exhibit aversive effects, with the racemate being more potent than individual enantiomers .
  • Comparative Analysis with Other Compounds :
    • A comparative study highlighted structural analogs of this compound, noting variations in potency and selectivity among different synthetic cathinones. For instance, compounds like α-Pyrrolidinohexanophenone displayed increased lipophilicity, potentially enhancing CNS penetration compared to 1-Phenyl derivatives .

Data Table: Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesPotency (IC50)Unique Aspects
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one HClPhenyl ring + pyrrolidine~69 nM (S-enantiomer)Selective DAT/NET inhibition
α-PyrrolidinohexanophenoneLonger carbon chainNot specifiedIncreased CNS penetration
4-Methyl-N,N-dimethylcathinoneDimethylamino groupNot specifiedDifferent substitution pattern affects potency
4-Methyl-N,N-diethylcathinoneDiethylamino groupNot specifiedVarying alkyl groups influence pharmacokinetics

Q & A

Q. What are the recommended safety protocols for handling 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
    • Spill Management : Contain spills mechanically using inert absorbents (e.g., vermiculite) and dispose in approved chemical waste containers. Avoid dry sweeping to prevent dust dispersion .
    • First Aid : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water. Do not induce vomiting if ingested—seek immediate medical attention .

Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Compare proton (¹H) and carbon (¹³C) NMR spectra against reference standards. Focus on pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic phenyl signals (δ 7.2–7.8 ppm) to confirm substituent positions .
    • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 239.8 (C₁₃H₁₇NO·HCl) and fragmentation patterns characteristic of pyrrolidinophenones .

Q. What physicochemical properties influence experimental design for this compound?

  • Methodological Answer :
    • Solubility : Test in polar (e.g., water, methanol) and nonpolar solvents (e.g., DCM). Hydrochloride salts typically exhibit higher aqueous solubility, affecting dissolution protocols .
    • Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation under storage conditions. Monitor for hydrochloride dissociation via pH titration .

Advanced Research Questions

Q. What challenges arise in chromatographic separation of this compound from structurally similar pyrrolidinophenones?

  • Methodological Answer :
    • Column Selection : Use a reverse-phase C18 column with a polar embedded group to improve retention of polar metabolites.
    • Mobile Phase Optimization : Adjust pH (2.5–3.5 with formic acid) to suppress silanol interactions and reduce peak tailing. Gradient elution (5–95% acetonitrile in water) enhances resolution .
    • Detection : Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) to distinguish isomers via unique fragmentation pathways .

Q. How should discrepancies in reported pharmacological activity data across in vitro models be reconciled?

  • Methodological Answer :
    • Model Validation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
    • Data Normalization : Account for differences in cell membrane permeability (e.g., via PAMPA assay) or metabolic stability (hepatic microsome incubation) .
    • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., assay sensitivity, receptor density variations) .

Q. What validation parameters are critical for GC-MS trace impurity analysis?

  • Methodological Answer :
    • Specificity : Ensure baseline separation of impurities (e.g., synthetic intermediates like 1-phenylpentan-1-one) using selective ion monitoring (SIM).
    • Sensitivity : Establish limits of detection (LOD < 0.1%) via signal-to-noise (S/N) ratios.
    • Linearity : Validate over 50–150% of the target concentration range (R² ≥ 0.995) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Reactant of Route 2
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1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride

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